1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H13ClO2 |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13ClO2/c1-8-6-7-12(8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChI Key |
QDBXOQDGJVUUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Construction via Alkylation and Cyclization
- Starting from appropriately substituted phenylacetates or phenylacetic acid derivatives, the cyclobutane ring can be formed by intramolecular alkylation or cyclization reactions using dibromoalkanes or related halides.
- For example, ethyl 2-(2-chlorophenyl)acetate can be reacted with 1,4-dibromobutane under basic conditions to form a cyclobutane ring bearing the 2-chlorophenyl substituent and an ester group, which is subsequently hydrolyzed to the carboxylic acid.
Functional Group Transformations
- The ester intermediates are hydrolyzed under basic conditions (e.g., NaOH in MeOH/H2O reflux) to yield the corresponding carboxylic acid.
- Nucleophilic substitution or addition reactions on intermediates such as alcohols or nitriles can be employed to introduce or modify substituents on the cyclobutane ring, including the methyl group at the 2-position.
Alternative Routes via Organolithium and Lewis Acid Catalysis
- Aryl bromides can be converted to aryllithium species at low temperatures (-78 °C) and reacted with ketones to form cyclobutane alcohol intermediates, which are further transformed into nitriles and then hydrolyzed to carboxylic acids.
- Lewis acid catalysis (e.g., InBr3) facilitates cyanation and other functional group transformations on cyclobutane derivatives.
Detailed Preparation Procedures
The following outlines detailed synthetic procedures reported in recent literature and research data:
Industrial and Practical Considerations
- Industrial synthesis may optimize the above methods by employing continuous flow reactors for better control of reaction parameters and scalability.
- Catalysts such as zinc chloride (ZnCl2) are used in chloromethylation steps to introduce chloromethyl groups on cyclobutane rings, which can be further functionalized.
- Reaction temperatures, solvent systems, and stoichiometry are critical to maximize yields and minimize by-products.
Research Findings and Analytical Data
- The product this compound is typically isolated as a white solid with melting points reported around 108–110 °C.
- Characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) confirming molecular formula and structure.
- Yields for the overall synthesis range from 60% to 80% depending on the method and purification steps.
- The synthetic routes allow for structural analogues to be prepared by varying the aryl substituents or ring substituents, useful for further research in medicinal chemistry.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | Ethyl 2-(2-chlorophenyl)acetate + 1,4-dibromobutane | NaOH, MeOH/H2O | Cyclization + Hydrolysis | 65 | Flash chromatography purification |
| B | 2-Chlorophenyl bromide + n-BuLi + ketone | InBr3, TMSCN, NaOH | Organolithium addition + cyanation + hydrolysis | 60-80 | Multi-step, low temperature control |
| C | Cyclobutane-1-carboxylic acid + acyl chloride | NaHCO3, THF | Acylation | 80 | For amino acid derivatives |
| D (Industrial) | Cyclobutane-1-carboxylic acid + formaldehyde + HCl | ZnCl2 catalyst | Chloromethylation | Variable | Continuous flow possible |
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl-Substituted Cyclobutane Carboxylic Acids
The position of the chlorophenyl group significantly impacts molecular properties. For example:
Key Observations :
Fluorinated and Heterocyclic Derivatives
Fluorine substitution or pyridine rings introduce electronic and steric variations:
Key Observations :
Cyclopropane vs. Cyclobutane Analogs
Smaller cyclopropane rings increase ring strain but may improve target selectivity:
Key Observations :
- Cyclopropane derivatives () exhibit higher ring strain, which can enhance reactivity or conformational rigidity in enzyme-binding pockets .
Biological Activity
1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for exploring therapeutic applications, particularly in oncology and anti-inflammatory contexts.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a chlorophenyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 224.67 g/mol. The presence of the chlorophenyl moiety may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of cyclobutane have shown promising results against various cancer cell lines, including breast and prostate cancers. In particular, cyclobutane derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Table 1: Summary of Anticancer Activity of Cyclobutane Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer | TBD | Induction of apoptosis via mitochondrial pathway |
| 2-Methylcyclobutane-1-carboxylic acid | Prostate Cancer | TBD | Inhibition of androgen receptor signaling |
| Ethyl 2-(3-formyl-4-nitrophenoxy)acetate | Lung Cancer | TBD | Cell cycle arrest at G0/G1 phase |
Note: TBD = To Be Determined; IC50 values are from preliminary studies.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Research indicates that similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a role in managing inflammatory diseases. The mechanism likely involves the modulation of signaling pathways associated with inflammation.
Case Studies
Several case studies have highlighted the biological effects of cyclobutane derivatives:
- Case Study on Breast Cancer : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various cyclobutane derivatives, including this compound. The results demonstrated that these compounds could significantly reduce cell viability in MCF-7 breast cancer cells through apoptosis induction.
- Case Study on Prostate Cancer : Another investigation focused on the effects of cyclobutane derivatives on androgen receptor signaling in prostate cancer cells. The findings suggested that these compounds could serve as potential therapeutic agents by disrupting the androgen receptor pathway, which is crucial for prostate cancer progression.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Apoptosis Induction : By promoting mitochondrial dysfunction and activating caspases.
- Inhibition of Signaling Pathways : Targeting pathways involved in cell proliferation and survival, particularly in cancer cells.
- Modulation of Inflammatory Mediators : Reducing levels of cytokines such as TNF-alpha and IL-6.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
